5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with acrolein in the presence of a catalyst to form the intermediate 4-fluorophenylpyrrole. This intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with a pyrazole ring.
5-(4-fluorophenyl)pyridine-3-carboxylic acid: A fluorinated pyridine derivative.
Uniqueness
5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a formyl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C12H10FNO |
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Molecular Weight |
203.21 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10FNO/c1-14-11(8-15)6-7-12(14)9-2-4-10(13)5-3-9/h2-8H,1H3 |
InChI Key |
YSPDGJJCDQEWOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
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